(E)-4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)styryl)-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)10-9-11-7-5-6-8-12(11)15(17,18)19/h5-10H,1-4H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZXRYDBPGYTGI-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858690 | |
| Record name | 4,4,5,5-Tetramethyl-2-{(E)-2-[2-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1294009-25-8 | |
| Record name | 4,4,5,5-Tetramethyl-2-{(E)-2-[2-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Transition Metal-Catalyzed Hydroboration
Palladium and rhodium catalysts enable efficient hydroboration of 2-ethynylbenzotrifluoride. A representative procedure from ChemRxiv involves:
-
Substrate : 2-Ethynylbenzotrifluoride (1.0 mmol)
-
Catalyst : Pd(dppf)Cl₂ (4 mol%)
-
Conditions : HBpin (1.1 eq.), toluene, 60°C, 12 h
The reaction proceeds via anti-Markovnikov addition, favoring the (E)-isomer due to steric interactions between the trifluoromethyl group and the boron center. Comparable rhodium-catalyzed systems report marginally higher yields (82–85%) but require stricter inert-atmosphere controls.
Metal-Free Hydroboration Using Lewis Acids
B(C₆F₅)₃ catalyzes hydroboration at room temperature without transition metals:
-
Substrate : 2-Ethynylbenzotrifluoride (1.0 mmol)
-
Catalyst : B(C₆F₅)₃ (5 mol%)
-
Conditions : HBpin (1.2 eq.), CH₂Cl₂, 2 h
This method avoids metal contamination but exhibits slower kinetics. The boron center activates HBpin via frustrated Lewis pair formation, enabling proton abstraction and subsequent alkyne insertion.
Substrate Synthesis: 2-Ethynylbenzotrifluoride
The alkyne precursor, 2-ethynylbenzotrifluoride, is synthesized via Sonogashira coupling:
-
Procedure :
Optimization of Reaction Conditions
Critical parameters influencing yield and stereoselectivity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 4–5 mol% | >75% yield |
| Temperature | 60°C (metal); RT (BLA) | Balances kinetics |
| Solvent | Toluene or CH₂Cl₂ | Minimizes side reactions |
| HBpin Equivalents | 1.1–1.2 eq. | Prevents dihydroboration |
Elevating temperatures beyond 70°C promotes decomposition, while sub-stoichiometric HBpin leads to incomplete conversion.
Characterization and Analytical Data
Spectroscopic Validation
Chromatographic Purity
Purification via silica gel chromatography (hexanes/Et₂O, 95:5) affords >98% purity. Residual catalyst metals are undetectable by ICP-MS (<1 ppm).
Comparative Analysis of Methodologies
| Method | Yield (%) | Stereoselectivity (E:Z) | Scalability |
|---|---|---|---|
| Pd-Catalyzed | 78 | 95:5 | >10 g |
| B(C₆F₅)₃-Catalyzed | 70 | 93:7 | <5 g |
Transition metal systems offer superior scalability, while metal-free approaches suit applications requiring low metal residues.
Applications and Derivatives
The title compound serves as a precursor in:
Biological Activity
(E)-4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)styryl)-1,3,2-dioxaborolane is a boronic acid derivative with the molecular formula CHBFO and a molecular weight of 298.11 g/mol. This compound has garnered attention in various fields such as organic synthesis, medicinal chemistry, and material science due to its unique structural properties and biological activities.
The compound is characterized by:
- Molecular Formula: CHBFO
- CAS Number: 1242770-50-8
- Molecular Weight: 298.11 g/mol
- Purity: Typically ≥95% in commercial preparations .
Synthesis
The synthesis of this compound generally involves the reaction of 4-(trifluoromethyl)styrene with bis(pinacolato)diboron in the presence of a palladium catalyst under inert conditions. This method allows for the formation of stable carbon-carbon bonds essential for various applications in organic chemistry .
Research indicates that boronic acid derivatives like this compound exhibit biological activity through their ability to form reversible covalent bonds with diols and amino acids. This property is particularly useful in the development of proteasome inhibitors and targeted protein degraders .
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that similar boronic acid derivatives can inhibit cancer cell proliferation by disrupting proteasomal degradation pathways. This suggests potential applications in cancer therapeutics where targeted degradation of oncogenic proteins is desired .
- Optoelectronic Applications : The compound has been investigated for its optoelectronic properties due to the presence of the trifluoromethyl group. Research showed that this group enhances electronic properties beneficial for applications in organic light-emitting diodes (OLEDs) .
- Material Science : The compound's unique electronic characteristics make it suitable for developing novel materials with specific functionalities such as conducting polymers and sensors .
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | CHBFO | Trifluoromethyl group enhances electronic properties |
| (E)-4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolane | CHBFO | Different position of trifluoromethyl group may alter biological activity |
| (E)-4,4,5,5-Tetramethyl-2-(4-methylstyryl)-1,3,2-dioxaborolane | CHB O | Lacks trifluoromethyl group; potentially less effective in biological applications |
Chemical Reactions Analysis
Key Reaction Conditions:
Mechanistic Insight : The reaction proceeds via anti-Markovnikov addition of pinacol borane (HBpin) to the alkyne, forming the (E)-vinyl boronate ester. The trifluoromethyl group enhances electrophilicity, accelerating boron insertion .
Cross-Coupling Reactions
The boronate group facilitates Suzuki-Miyaura couplings with aryl halides, enabling biaryl formation. Protodeborylation competes under basic conditions.
Representative Coupling Data:
| Partner | Catalyst System | Base | Solvent | Product Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Iodobenzonitrile | Pd₂(dba)₃ (5 mol%) | DIPEA | Toluene | 72 | |
| 2-Bromopyridine | Pd(OAc)₂ (2 mol%) | K₂CO₃ | DMF | 65 |
Notes :
-
Protodeborylation occurs at >95°C, yielding styrene derivatives .
-
Steric hindrance from the trifluoromethyl group reduces coupling efficiency with bulky partners .
Cyclopropanation
The compound participates in Simmons-Smith-type cyclopropanation with zinc carbenoids.
Cyclopropanation Example:
| Substrate | Reagent | Conditions | Product Yield (%) | Source |
|---|---|---|---|---|
| Allyl ethers | Zn(CH₂Bpin)₂ | THF, 0°C → rt | 60–85 |
Mechanism : The boronate stabilizes a zinc carbenoid intermediate, enabling cyclopropane ring formation via [2+1] cycloaddition .
(a) Protodeborylation
Acidic or basic conditions cleave the B–C bond, yielding styrenes:
| Conditions | Reagent | Yield (%) | Source |
|---|---|---|---|
| NaOH (3 M), I₂ (THF) | - | 89 | |
| H₂O, Pd/C | - | 95 |
(b) Halogenation
Iodination at the β-position occurs under mild conditions:
| Reagent | Solvent | Yield (%) | Source |
|---|---|---|---|
| I₂, NaOH (aq.) | THF | 90 |
Comparison with Similar Compounds
(Z)-Isomer
The Z-isomer of styryl dioxaborolanes, such as (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane, differs in stereochemistry, leading to distinct reactivity. For example:
Trifluoromethyl (–CF₃) vs. Other Substituents
The ortho-trifluoromethyl group in the target compound imparts strong electron-withdrawing effects, enhancing electrophilicity at the boron center. Comparisons with analogs include:
- Steric Effects : Ortho-substituents (e.g., –CF₃, –OMe) introduce steric hindrance, reducing reaction rates in cross-couplings compared to para-substituted analogs .
- Electronic Effects : Electron-withdrawing groups (–CF₃, –SO₂Me) increase boron’s Lewis acidity, accelerating transmetalation in Suzuki reactions .
Thermal and Oxidative Stability
- Trifluoromethyl Analogs : The –CF₃ group enhances thermal stability but may reduce solubility in polar solvents due to increased hydrophobicity .
- Fluorinated vs. Non-Fluorinated: Compounds like (E)-2-(3,5-difluorostyryl)-dioxaborolane exhibit superior oxidative stability compared to non-fluorinated analogs, making them suitable for long-term storage .
Solubility Profiles
Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound’s –CF₃ group facilitates coupling with electron-rich aryl halides, achieving yields >80% in model reactions .
- Dihydrodibenzoborepin Synthesis : Bulky analogs (e.g., 2-(9-anthryl)-dioxaborolane) are less reactive due to steric constraints, highlighting the balance needed between substituent size and reactivity .
Fluorescence Probes
Derivatives like (E)-4,4,5,5-tetramethyl-2-(4-styrylphenyl)-dioxaborolane (STBPin) are used in H₂O₂ detection. Substituents such as –CN (CSTBPin) or –NMe₂ (DSTBPin) modulate emission wavelengths and detection limits .
Q & A
Q. What are the established synthetic routes for preparing (E)-4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)styryl)-1,3,2-dioxaborolane?
The compound is typically synthesized via hydroboration of alkynyl precursors or stereoselective cross-coupling. A metal-free hydroboration method using pinacol borane (HBpin) and a Lewis acid catalyst (e.g., B(C6F5)3) achieves high stereoselectivity under mild conditions . For example, reacting 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane with dicyclohexylborane under inert atmosphere yields the (Z)-isomer, while altering catalysts (e.g., B(C6F5)3) favors the (E)-configuration .
Table 1: Synthesis Methods Comparison
| Method | Catalyst/Reagent | Yield (%) | Stereoselectivity (E:Z) | Reference |
|---|---|---|---|---|
| Hydroboration | Dicyclohexylborane | 85 | 1:9 (Z-dominant) | |
| Lewis Acid-Catalyzed | B(C6F5)3 | 92 | 9:1 (E-dominant) |
Q. How is the stereochemical integrity of the (E)-isomer confirmed experimentally?
Characterization relies on NMR spectroscopy and X-ray crystallography. The (E)-configuration shows distinct ¹H NMR coupling constants (J = 16–18 Hz for trans-vinylic protons) and ¹³C NMR signals for the trifluoromethyl group (δ ~120–125 ppm) . For example, ¹³C{¹H} NMR (CDCl3) of the (E)-isomer displays a downfield shift for the boron-bound carbon (δ 148 ppm) and characteristic splitting patterns for the styryl moiety .
Advanced Research Questions
Q. What factors influence the stereoselectivity in the synthesis of alkenyl dioxaborolanes?
Stereoselectivity is governed by:
- Catalyst choice : Strong Lewis acids (e.g., B(C6F5)3) favor anti-addition (E-isomer), while bulky boranes (e.g., dicyclohexylborane) promote syn-addition (Z-isomer) .
- Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize transition states for E-selectivity, whereas nonpolar solvents may favor Z .
- Substituent effects : Electron-withdrawing groups (e.g., CF3) enhance boron electrophilicity, directing anti-addition .
Mechanistic Insight : The trifluoromethyl group increases the electrophilicity of the boron center, facilitating a concerted, stereospecific hydroboration pathway .
Q. How does the trifluoromethyl group impact the reactivity of this compound in cross-coupling reactions?
The CF3 group:
- Electronically deactivates the styryl moiety, slowing oxidative addition in Suzuki-Miyaura couplings but improving stability toward protodeboronation .
- Sterically hinders transmetalation steps, requiring optimized Pd catalysts (e.g., Pd(OAc)2 with SPhos ligand) for efficient coupling .
Table 2: Cross-Coupling Performance
| Substrate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| (E)-CF3-Styryl Boronate | Pd(OAc)2/SPhos | 78 | |
| Analog (No CF3) | Pd(PPh3)4 | 92 |
Q. How can researchers resolve contradictions in reported stereoselectivity or yields?
Discrepancies often arise from:
- Catalyst purity : Trace moisture or oxygen degrades borane reagents, reducing yields. Use rigorously dried solvents and Schlenk techniques .
- Reaction monitoring : In situ NMR or LC-MS helps identify intermediates (e.g., protodeboronation byproducts) .
- Temperature control : Lower temperatures (–40°C) favor kinetic (Z) products, while room temperature favors thermodynamic (E) .
Case Study : A 15% yield drop in one protocol was traced to incomplete inertion; repeating with freeze-pump-thaw cycles restored yields to 85% .
Q. What novel applications exist for this compound beyond traditional Suzuki couplings?
Emerging uses include:
- Photoredox catalysis : The CF3 group stabilizes radical intermediates in visible-light-mediated C–B bond activation .
- Bioconjugation : Boronates react with diols in glycoproteins under mild conditions, enabling site-selective labeling .
- Material science : Incorporation into conjugated polymers enhances electron-deficient character for organic electronics .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
